2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide
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Overview
Description
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a methoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its imidazole core, which is known for various biological activities.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and phenylacetamide groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1H-imidazole: Lacks the thioether and phenylacetamide groups.
5-phenyl-1H-imidazole: Lacks the methoxyphenyl and thioether groups.
N-phenylacetamide: Lacks the imidazole and thioether groups.
Uniqueness
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-20-14-12-18(13-15-20)23-26-22(17-8-4-2-5-9-17)24(27-23)30-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFQTTQQDFPRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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